molecular formula C10H13BrO B7951436 3-(2-Bromo-4-methylphenyl)propan-1-OL

3-(2-Bromo-4-methylphenyl)propan-1-OL

Cat. No.: B7951436
M. Wt: 229.11 g/mol
InChI Key: RIVDQJNISTWOTC-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)propan-1-OL is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of phenylpropanol and is used primarily in research and industrial applications. The compound is characterized by a bromine atom attached to the phenyl ring and a hydroxyl group attached to the propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-OL typically involves the bromination of 4-methylphenylpropan-1-OL. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: 3-(2-Bromo-4-methylphenyl)propan-1-one or 3-(2-Bromo-4-methylphenyl)propanal.

    Reduction: this compound.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)propan-1-OL is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)propan-1-OL depends on the specific application and the target molecule. In general, the bromine atom and hydroxyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved may include enzyme active sites, receptor binding sites, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-chlorophenyl)propan-1-OL
  • 3-(2-Bromo-4-fluorophenyl)propan-1-OL
  • 3-(2-Bromo-4-methoxyphenyl)propan-1-OL

Uniqueness

3-(2-Bromo-4-methylphenyl)propan-1-OL is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3-(2-bromo-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVDQJNISTWOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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